molecular formula C11H11FLiNO3 B2563925 Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate CAS No. 2375258-90-3

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate

Cat. No.: B2563925
CAS No.: 2375258-90-3
M. Wt: 231.15
InChI Key: NKYQNMVXHYDNFS-UHFFFAOYSA-M
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Description

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is a synthetic lithium salt complex of significant interest in neuroscience and psychopharmacology research. While the specific biological profile of this compound is an area of active investigation, its structure combines a fluorinated heteroaromatic system with a lithium carboxylate, a motif found in compounds that modulate key neurological pathways. Lithium-based compounds are extensively documented to exert multifaceted effects in the brain, influencing neurotransmitter systems including dopamine and glutamate, and inhibiting key intracellular signaling proteins such as Glycogen Synthase Kinase-3β (GSK-3β) and protein kinase C, which are associated with neuroplasticity and mood stabilization . The inclusion of a 3-fluoropyridinyl group is a common strategy in medicinal chemistry to optimize a molecule's pharmacokinetic properties and binding affinity, potentially enhancing its utility as a tool for probing the central nervous system . This reagent is presented to the research community as a chemical tool for in vitro studies, specifically for applications in neurodegenerative disease research, bipolar disorder mechanism studies, and the development of novel radiopharmaceuticals for PET imaging, given the suitability of the fluorine-18 isotope for such applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYQNMVXHYDNFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves the reaction of 3-fluoropyridine with oxane-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a lithium salt, such as lithium hydroxide or lithium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate
  • Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate
  • Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate

Uniqueness

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the reaction of 3-fluoropyridine with oxane-4-carboxylic acid in the presence of lithium salts such as lithium hydroxide or lithium carbonate. The reaction typically occurs under controlled conditions to ensure high yield and purity.

Key Reaction Conditions:

  • Temperature: Room temperature or slightly elevated.
  • Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Catalysts: Lithium-based catalysts to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes, thereby altering metabolic pathways.
  • Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
  • Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigations into its anticancer potential have shown promise, particularly in modulating pathways involved in tumor growth.
  • Neuroprotective Effects: The lithium ion component may contribute to neuroprotective effects, which are being explored for conditions such as bipolar disorder and depression.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits proliferation of cancer cell lines
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Anticancer Research:
    A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect.
  • Antimicrobial Efficacy:
    In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Neuroprotection in Animal Models:
    Animal studies have shown that administration of this compound resulted in improved outcomes in models of neurodegeneration, indicating potential therapeutic applications for neurodegenerative diseases.

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